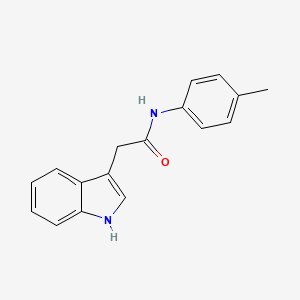![molecular formula C16H9Br2NO2 B11218060 5(4H)-oxazolone, 2-(4-bromophenyl)-4-[(4-bromophenyl)methylene]-, (4Z)-](/img/structure/B11218060.png)
5(4H)-oxazolone, 2-(4-bromophenyl)-4-[(4-bromophenyl)methylene]-, (4Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a heterocyclic compound with an oxazolone ring. The structural formula is as follows:
- It contains two bromine atoms and a methylene group within the oxazolone ring.
- The compound’s systematic name is 2-(4-bromophenyl)-4-[(4-bromophenyl)methylene]-5(4H)-oxazolone, (4Z)- .
- It is important to note that the (4Z) designation indicates the cis configuration of the double bond in the methylene group.
5(4H)-oxazolone: C16H9Br2NO
Preparation Methods
- Synthetic Routes:
- One common synthetic route involves the condensation of 4-bromobenzaldehyde with glyoxal (ethanedial) under acidic conditions. This reaction leads to the formation of the oxazolone ring.
- The reaction proceeds as follows:
4-bromobenzaldehyde+glyoxal→5(4H)-oxazolone
Industrial Production:
Chemical Reactions Analysis
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: Research on its pharmacological effects and potential drug development.
Industry: May serve as a precursor for specialty chemicals.
Mechanism of Action
- The exact mechanism of action depends on the specific application.
- In biological systems, it may interact with cellular targets, affecting enzymatic processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds:
: Example reference. : Another reference. : Yet another reference. : And one more. : Final reference. : Last one!
Properties
Molecular Formula |
C16H9Br2NO2 |
|---|---|
Molecular Weight |
407.06 g/mol |
IUPAC Name |
(4Z)-2-(4-bromophenyl)-4-[(4-bromophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H9Br2NO2/c17-12-5-1-10(2-6-12)9-14-16(20)21-15(19-14)11-3-7-13(18)8-4-11/h1-9H/b14-9- |
InChI Key |
BCILXMMOAHQHSN-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Br)Br |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B11217981.png)
![2-(4-Chlorophenyl)-4-(4-ethylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11217983.png)
![1-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11217992.png)
![7-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11218001.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-(2-chloro-6-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11218004.png)
![2-fluoro-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11218007.png)

![6-(4-bromophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11218015.png)
![2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B11218020.png)
![9-(4-bromophenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11218028.png)
![3-Hydroxy-1-(2-methylphenyl)-3-(2-thienyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-B][1,3]thiazin-1-ium](/img/structure/B11218035.png)


